2-Methylisoindolin-5-amine
CAS No.: 158944-67-3
Cat. No.: VC21096636
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158944-67-3 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 2-methyl-1,3-dihydroisoindol-5-amine |
Standard InChI | InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 |
Standard InChI Key | QAJAXOPOSLBUDC-UHFFFAOYSA-N |
SMILES | CN1CC2=C(C1)C=C(C=C2)N |
Canonical SMILES | CN1CC2=C(C1)C=C(C=C2)N |
Introduction
Chemical Properties and Structural Characteristics
2-Methylisoindolin-5-amine belongs to the broader class of isoindoline derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused with a nitrogen-containing five-membered ring. The isoindoline skeleton (2,3-dihydro-1H-isoindole) serves as the core structure for numerous compounds with biological significance .
The chemical formula of 2-Methylisoindolin-5-amine is C9H12N2, and it is often utilized in its dihydrochloride salt form (C9H14Cl2N2) with a molecular weight of 221.13 g/mol . The compound features a methyl substitution at position 2 of the isoindoline ring and an amine group at position 5, which provides key reactivity points for further chemical modifications and biological interactions.
The structural properties of this compound can be better understood by examining its relationship to the broader isoindole family, which includes variations such as:
Structural Type | Description | Key Features |
---|---|---|
Isoindole (2H-isoindole) | Fused benzopyrrole ring system | Unstable 10π-system, typically stabilized when embedded in larger π-systems |
Isoindoline (2,3-dihydro-1H-isoindole) | Reduced form of isoindole | More stable structure with fully saturated nitrogen-containing ring |
Isoindolinone (1,3-dihydro-2H-isoindole-1-one) | Oxygen-incorporating derivative | Contains a lactam functionality |
Phthalimide (1,3-dihydro-2H-isoindole-1,3-dione) | Dioxo derivative | Features two carbonyl groups adjacent to nitrogen |
The 2-Methylisoindolin-5-amine represents a modified isoindoline structure, with specific substitutions that enhance its potential for pharmacological applications .
Biological Activities and Pharmacological Significance
Research indicates that 2-Methylisoindolin-5-amine exhibits significant biological activities, particularly in the realm of receptor modulation and enzyme inhibition. The compound has been studied for its potential pharmacological applications, with research suggesting several important biological properties.
One of the most notable biological activities associated with this compound is its potential role as a selective allosteric inhibitor of epidermal growth factor receptor (EGFR). This characteristic makes it potentially valuable in cancer research and therapy development, as EGFR inhibition is a validated approach in treating various types of cancer .
The structural characteristics of 2-Methylisoindolin-5-amine enable effective interactions with biological targets, particularly protein-ligand interactions that are crucial in drug development. The compound's ability to engage in hydrogen bonding, π-stacking, and other non-covalent interactions contributes to its biological activity profile.
Structure-Activity Relationships and Comparative Analysis
Understanding the relationship between 2-Methylisoindolin-5-amine and structurally similar compounds provides valuable insights into its unique properties and potential applications. Several compounds share structural similarities with 2-Methylisoindolin-5-amine, including various isoindoline derivatives with different substitution patterns.
For instance, 6-Methoxy-2-methylisoindolin-5-amine represents a related compound with an additional methoxy group, which alters its physicochemical properties and potentially its biological activity profile. The comparison between these related compounds helps in understanding the effect of specific functional groups on biological activity.
A comparative analysis of isoindoline derivatives reveals important structure-activity relationships:
Compound | Structural Differences | Impact on Properties and Activity |
---|---|---|
2-Methylisoindolin-5-amine | Base structure with methyl at position 2 and amine at position 5 | Baseline for comparison, shows EGFR inhibitory potential |
Isoindolin-4-amine | Amine group at position 4 instead of 5, no methyl group | Different binding orientation, altered biological activity |
6-Methoxy-2-methylisoindolin-5-amine | Additional methoxy group at position 6 | Enhanced lipophilicity, potential for modified receptor interactions |
These structure-activity relationships provide valuable guidance for medicinal chemists seeking to optimize the properties of isoindoline-based compounds for specific therapeutic applications.
Physical and Chemical Properties
Understanding the physicochemical properties of 2-Methylisoindolin-5-amine is essential for its effective utilization in research and development. The compound exhibits specific characteristics that influence its handling, storage, and application in various experimental settings.
In its dihydrochloride salt form, 2-Methylisoindolin-5-amine demonstrates enhanced solubility in polar solvents compared to its free base form. The salt form is typically preferred for research applications due to its stability and improved solubility characteristics .
Key physical and chemical properties include:
Property | Value/Description |
---|---|
Molecular Formula (Free Base) | C9H12N2 |
Molecular Formula (Dihydrochloride) | C9H14Cl2N2 |
Molecular Weight (Dihydrochloride) | 221.13 g/mol |
Physical State | Solid at room temperature |
Solubility | Soluble in polar solvents (specific values not provided) |
Stability | Store at room temperature, away from moisture in sealed storage |
For research applications, it's recommended to prepare stock solutions according to the compound's solubility in different solvents and to store these solutions appropriately to prevent degradation. When stored at -80°C, prepared solutions should be used within 6 months, while solutions stored at -20°C should be used within 1 month .
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